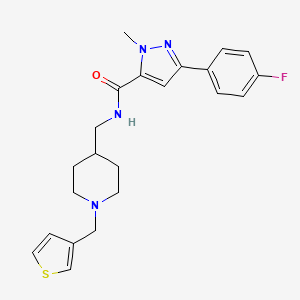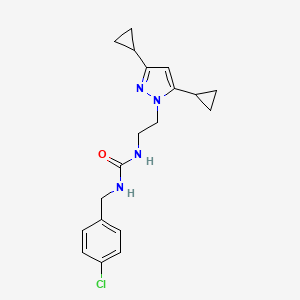
1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea, commonly known as CDPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPPB belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Compounds containing urea and pyrazole derivatives have been synthesized for their potential antibacterial properties. For instance, Azab, Youssef, and El-Bordany (2013) investigated the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, highlighting the versatility of urea derivatives in creating compounds with significant biological activities (Azab, Youssef, & El-Bordany, 2013).
Molecular Gelators
Gelation properties of certain urea derivatives have been explored, with specific compounds forming hydrogels under acidic conditions. Lloyd and Steed (2011) found that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, demonstrating the role of urea derivatives in tuning the physical properties of gels, which could have implications for drug delivery systems and material science (Lloyd & Steed, 2011).
Anticancer Potential
Research into urea derivatives also extends into their potential anticancer applications. Gaudreault, Lacroix, Pagé, and Joly (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. This research points to the capability of specific urea compounds to act as anticancer agents, underscoring the importance of chemical synthesis in medicinal chemistry (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Gelation and Complex Formation
Urea derivatives can lead to the formation of complex structures and gels, which have a variety of applications in pharmaceuticals and materials science. Kirschbaum and Wadke (1976) described the gelation properties of a cyclic nucleotide inhibitor with urea, providing insights into the interactions between urea derivatives and other chemical entities that might be exploited in drug formulation and material design (Kirschbaum & Wadke, 1976).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-7-1-13(2-8-16)12-22-19(25)21-9-10-24-18(15-5-6-15)11-17(23-24)14-3-4-14/h1-2,7-8,11,14-15H,3-6,9-10,12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXVTGZVBVGXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)Cl)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine](/img/structure/B2736891.png)
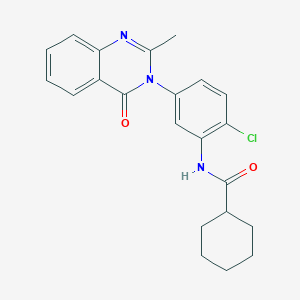
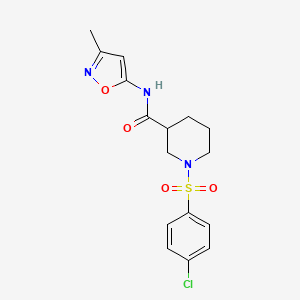

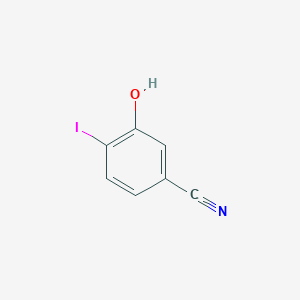
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2736898.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2736904.png)
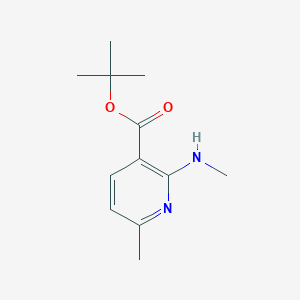
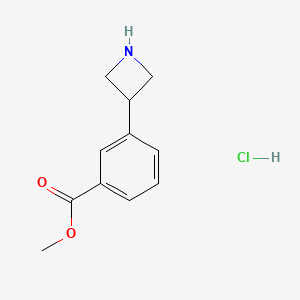
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/no-structure.png)
